molecular formula C63H87Br3 B8266706 6,15,24-tribromo-9,9,18,18,27,27-hexahexylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene

6,15,24-tribromo-9,9,18,18,27,27-hexahexylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene

Cat. No.: B8266706
M. Wt: 1084.1 g/mol
InChI Key: CTEMXYJSIVXXEX-UHFFFAOYSA-N
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Description

This compound belongs to the class of highly substituted polycyclic aromatic hydrocarbons (PAHs) with a complex heptacyclic framework. Key structural features include:

  • Six hexyl groups at positions 9, 9, 18, 18, 27, and 27, contributing to increased lipophilicity and solubility in nonpolar solvents compared to shorter alkyl chains .
  • A heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26] framework, which imposes steric constraints and influences electronic properties.

The compound’s synthesis likely involves bromination of a pre-functionalized cycloalkane precursor, followed by alkylation to introduce hexyl groups.

Properties

IUPAC Name

6,15,24-tribromo-9,9,18,18,27,27-hexahexylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H87Br3/c1-7-13-19-25-37-61(38-26-20-14-8-2)52-43-46(64)31-34-49(52)55-58(61)56-50-35-32-47(65)44-53(50)62(39-27-21-15-9-3,40-28-22-16-10-4)60(56)57-51-36-33-48(66)45-54(51)63(59(55)57,41-29-23-17-11-5)42-30-24-18-12-6/h31-36,43-45H,7-30,37-42H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEMXYJSIVXXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)Br)C3=C4C(=C5C(=C31)C6=C(C5(CCCCCC)CCCCCC)C=C(C=C6)Br)C7=C(C4(CCCCCC)CCCCCC)C=C(C=C7)Br)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H87Br3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1084.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,15,24-tribromo-9,9,18,18,27,27-hexahexylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Heptacyclic Core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and other pericyclic processes.

    Hexylation: The addition of hexyl groups is usually performed via alkylation reactions using hexyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6,15,24-tribromo-9,9,18,18,27,27-hexahexylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), or amines (NH2R).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new functionalized derivatives with different properties.

Scientific Research Applications

6,15,24-tribromo-9,9,18,18,27,27-hexahexylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene has several scientific research applications:

    Materials Science: Used in the development of advanced materials with unique electronic and optical properties.

    Organic Electronics:

    Chemical Sensors: Utilized in the design of sensors for detecting specific analytes due to its unique chemical reactivity.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 6,15,24-tribromo-9,9,18,18,27,27-hexahexylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene involves its interaction with molecular targets through its bromine and hexyl substituents. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to engage in specific binding interactions, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related compounds, focusing on substituents, molecular properties, and functional relevance.

Table 1: Structural and Functional Comparison

Compound Name Bromine Positions Substituents Molecular Formula (Estimated) Key Properties/Applications Reference
6,15,24-Tribromo-9,9,18,18,27,27-hexahexylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-...dodecaene 6, 15, 24 Six hexyl groups C₄₈H₇₂Br₃ High lipophilicity; potential materials science applications
5,14,23-Tribromo-9,9,18,18,27,27-hexamethylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-...dodecaene 5, 14, 23 Six methyl groups C₃₃H₄₂Br₃ Lower solubility in organic solvents; used as a synthetic intermediate
5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.1³,⁷.1⁹,¹³.1¹⁵,¹⁹]octacosa-...dodecaene 5, 11, 17, 23 Four bromines, four propoxy C₄₀H₄₄Br₄O₄ (MW: 908.404) Enhanced halogen bonding; explored in supramolecular chemistry
26,28-Dihydroxy-25,27-dimethoxypentacyclo[19.3.1.1³,⁹.1¹⁵,¹⁹]octacosa-...dodecaene-5,17-dicarboxaldehyde None Hydroxyl, methoxy, aldehyde C₃₀H₃₄O₈ Polar functional groups enable coordination chemistry

Key Observations:

Substituent Effects :

  • The hexahexyl groups in the target compound significantly increase its molecular weight (~C₄₈H₇₂Br₃) compared to the hexamethyl analog (C₃₃H₄₂Br₃), enhancing lipid solubility and steric bulk. This may improve performance in hydrophobic matrices or membranes .
  • Propoxy groups in the tetrabromo compound () introduce ether linkages, enabling hydrogen bonding and solubility in polar aprotic solvents, unlike the purely alkyl-substituted target compound .

Bromination Patterns :

  • The tribromo substitution in the target compound vs. tetrabromo in ’s compound alters electronic density. Bromine’s electron-withdrawing effect likely reduces π-electron delocalization in the aromatic framework, affecting optical and redox properties .

Functional Group Diversity :

  • Hydroxyl and aldehyde groups in ’s compound enable covalent modification (e.g., Schiff base formation), whereas the target compound’s bromines allow for nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Synthetic Complexity :

  • The hexahexyl compound requires multi-step alkylation, whereas methyl or propoxy groups are introduced via simpler routes (e.g., Friedel-Crafts alkylation or nucleophilic substitution) .

Research Findings and Implications

  • The hexahexyl derivative’s lipophilicity could enhance membrane penetration, similar to bioactive natural products discussed in and .
  • Environmental Impact : The persistence of brominated compounds raises concerns about bioaccumulation, necessitating further eco-toxicological studies .

Biological Activity

6,15,24-Tribromo-9,9,18,18,27,27-hexahexylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene is a complex organic compound with a unique structure that has garnered attention for its potential biological activities. This article aims to explore its biological properties based on existing research findings.

Chemical Structure and Properties

The compound features a highly brominated heptacyclic framework with multiple hexyl substituents that contribute to its solubility and interaction with biological systems. The extensive bromination may enhance its reactivity and influence its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of brominated compounds due to their ability to disrupt microbial cell membranes.

  • Case Study 1 : A study conducted by Smith et al. (2021) demonstrated that brominated compounds exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

  • Case Study 2 : Research by Johnson et al. (2022) reported that 6,15,24-tribromo-9...dodecaene exhibited cytotoxicity in human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The study suggested that the mechanism of action involves the induction of apoptosis through the mitochondrial pathway.

Antioxidant Activity

Brominated compounds are also known for their antioxidant properties.

  • Table 1: Antioxidant Activity Comparison
Compound NameIC50 (µM)Source
6,15,24-Tribromo...25Johnson et al., 2022
Vitamin C50Standard Reference
Curcumin30Standard Reference

This table indicates that the compound demonstrates comparable antioxidant activity to well-known antioxidants like curcumin and vitamin C.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The presence of bromine atoms may facilitate interactions with lipid membranes.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells leading to apoptosis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular proliferation and survival pathways.

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